cetearyl stearate chemical structure and properties
cetearyl stearate chemical structure and properties
An In-depth Technical Guide to Cetearyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetearyl stearate is the ester produced by the reaction of cetearyl alcohol with stearic acid. Cetearyl alcohol is, in fact, a blend of cetyl alcohol and stearyl alcohol.[1][2] Consequently, cetearyl stearate is not a single chemical entity but a mixture of cetyl stearate and stearyl stearate. This waxy substance finds extensive application in the cosmetic and pharmaceutical industries as an emollient, emulsifier, thickener, and stabilizer in various formulations.[3] Its utility is derived from its ability to impart a smooth, non-greasy feel to the skin and to stabilize oil-in-water emulsions.
Chemical Structure and Composition
The primary components of cetearyl stearate are cetyl stearate and stearyl stearate.
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Cetyl Stearate : The ester of cetyl alcohol (a C16 fatty alcohol) and stearic acid (a C18 saturated fatty acid).
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Stearyl Stearate : The ester of stearyl alcohol (a C18 fatty alcohol) and stearic acid.
The precise ratio of cetyl stearate to stearyl stearate in cetearyl stearate can vary depending on the composition of the starting cetearyl alcohol.
Caption: Logical relationship of Cetearyl Stearate to its constituent components.
Physicochemical Properties
Due to its nature as a mixture, the physical and chemical properties of cetearyl stearate can exhibit ranges rather than exact values. The properties of its main constituents are summarized below.
| Property | Cetyl Stearate | Stearyl Stearate | Cetearyl Alcohol | Reference |
| Molecular Formula | C34H68O2 | C36H72O2 | C16H34O & C18H38O | |
| Molecular Weight ( g/mol ) | 508.90 | 536.95 | Mixture | |
| Appearance | White, waxy solid | White, waxy solid | White, waxy flakes or granules | [4] |
| Melting Point (°C) | ~57 | ~61 | 49-55 | [4][5] |
| Boiling Point (°C) | ~496.6 (estimate) | - | - | [5] |
| Density (g/cm³) | ~0.87 (estimate) | - | ~0.80 | [4][6] |
| Solubility | Insoluble in water; slightly soluble in chloroform and ethyl acetate. | Insoluble in water; soluble in oils and organic solvents. | Insoluble in water; soluble in oils and alcohol. | [4][6] |
| Refractive Index | ~1.4410 | - | - | [6] |
Synthesis of Cetearyl Stearate
Cetearyl stearate is synthesized through the esterification of cetearyl alcohol with stearic acid. This reaction can be catalyzed by acids or enzymes.
Chemical Synthesis Workflow
Caption: A generalized workflow for the synthesis of Cetearyl Stearate.
Detailed Experimental Protocol: Enzymatic Synthesis
Enzymatic synthesis is often preferred as it proceeds under milder conditions and is considered a "greener" chemical process.[7][8]
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Reactant Preparation : Molar equivalents of cetearyl alcohol and stearic acid are mixed in a reaction vessel.
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Enzyme Addition : An immobilized lipase (e.g., from Candida antarctica) is added to the mixture. The amount of enzyme is typically a small percentage of the total reactant weight.
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Reaction Conditions : The mixture is incubated at a controlled temperature (e.g., 60-70°C) with constant stirring. The reaction is often carried out under a vacuum to remove water, a byproduct of the esterification, which drives the reaction to completion.
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Monitoring : The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the decrease in acid value.
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Enzyme Removal : Once the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can often be reused.
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Product Purification : The resulting cetearyl stearate may be further purified, if necessary, to remove any unreacted starting materials or byproducts.
Analytical and Characterization Methods
Several analytical techniques can be employed to characterize cetearyl stearate and its components.
Gas Chromatography (GC)
GC is a standard method for analyzing fatty acids and fatty alcohols.[9] For the analysis of cetearyl stearate, the ester is typically transesterified to form fatty acid methyl esters (FAMEs) and the corresponding fatty alcohols can also be analyzed.
Experimental Protocol: GC Analysis of FAMEs
-
Sample Preparation (Transesterification) :
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Saponify the cetearyl stearate sample with a methanolic sodium hydroxide solution to release the fatty acids and fatty alcohols.
-
Methylate the fatty acids using a reagent such as boron trifluoride in methanol or methanolic HCl to form FAMEs.[10][11][12]
-
Extract the FAMEs into an organic solvent like hexane.
-
-
GC Conditions :
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Column : A polar capillary column (e.g., WAX type).
-
Injector Temperature : 220°C.
-
Oven Program : Start at 70°C, hold for 2 minutes, then ramp up at 5°C/min to 240°C and hold for 8 minutes.[3]
-
Carrier Gas : Hydrogen or Helium.
-
Detector : Flame Ionization Detector (FID) at 280°C.[3]
-
Identification : FAMEs are identified by comparing their retention times with those of known standards.
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High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of intact wax esters.[13]
Experimental Protocol: HPLC Analysis of Wax Esters
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Sample Preparation : Dissolve the cetearyl stearate sample in a suitable organic solvent mixture (e.g., acetonitrile/isopropanol).
-
HPLC Conditions :
-
Column : A reverse-phase C18 column.
-
Mobile Phase : A gradient of acetonitrile and isopropanol with additives like ammonium acetate and formic acid.[14]
-
Detector : An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used for detection.[13]
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Identification : Peaks are identified based on their retention times and/or mass-to-charge ratio in comparison to standards.
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Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in cetearyl stearate. Key characteristic peaks include a strong carbonyl (C=O) stretch from the ester group (around 1740 cm⁻¹) and C-H stretching vibrations from the long alkyl chains (around 2850-2960 cm⁻¹).[15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the ester linkage and the structure of the alkyl chains.
Applications in Research and Development
Cetearyl stearate is a valuable excipient in the development of topical and transdermal drug delivery systems. Its properties as an emollient, thickener, and stabilizer are crucial for formulating creams, lotions, and ointments with desirable sensory characteristics and physical stability. It can also influence the release rate of active pharmaceutical ingredients from a formulation.
Safety and Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including cetearyl stearate, and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[13]
Comedogenicity : The comedogenic rating of a substance indicates its potential to clog pores. While data for cetearyl stearate itself is not consistently reported, related compounds offer some insight. Cetearyl alcohol has a comedogenic rating of 2 (on a scale of 0 to 5), suggesting a low to moderate potential for clogging pores.[16][17] It is generally recommended to consider the potential for comedogenicity when formulating with stearate esters.[18]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. altmeyers.org [altmeyers.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hammaddesiparisi.com [hammaddesiparisi.com]
- 5. CETYL STEARATE | 1190-63-2 [chemicalbook.com]
- 6. 1190-63-2 CAS MSDS (CETYL STEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 10. gcms.cz [gcms.cz]
- 11. Fatty acid analysis of triacylglycerols: Preparation of fatty acid methyl esters for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadessentials.co [broadessentials.co]
- 17. fwbeauty.com [fwbeauty.com]
- 18. cosmeticsinfo.org [cosmeticsinfo.org]
